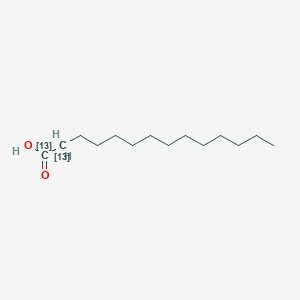

(1,2-13C2)tetradecanoic acid

CAS No.: 287111-20-0

Cat. No.: VC3859855

Molecular Formula: C14H28O2

Molecular Weight: 230.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 287111-20-0 |

|---|---|

| Molecular Formula | C14H28O2 |

| Molecular Weight | 230.36 g/mol |

| IUPAC Name | (1,2-13C2)tetradecanoic acid |

| Standard InChI | InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i13+1,14+1 |

| Standard InChI Key | TUNFSRHWOTWDNC-SBAVNFSASA-N |

| Isomeric SMILES | CCCCCCCCCCCC[13CH2][13C](=O)O |

| SMILES | CCCCCCCCCCCCCC(=O)O |

| Canonical SMILES | CCCCCCCCCCCCCC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Physical and Thermal Characteristics

(1,2-¹³C₂)tetradecanoic acid exhibits a melting point of 52–54°C and a boiling point of 250°C at 100 mmHg, consistent with unlabeled myristic acid . Its flash point exceeds 113°C, classifying it as a combustible solid . The compound is typically stored at room temperature or refrigerated (2–8°C) to maintain stability, with suppliers offering it in neat form or dissolved in methanol/water solutions .

Table 1: Comparative Properties of Saturated Fatty Acids

| Compound | Molecular Formula | Chain Length | Melting Point (°C) | Natural Sources |

|---|---|---|---|---|

| Lauric Acid | C₁₂H₂₄O₂ | C12 | 44–46 | Coconut oil, palm kernel oil |

| Myristic Acid | C₁₄H₂₈O₂ | C14 | 52–54 | Nutmeg, dairy fats |

| Palmitic Acid | C₁₆H₃₂O₂ | C16 | 63–64 | Palm oil, animal fats |

| Stearic Acid | C₁₈H₃₆O₂ | C18 | 69–70 | Animal fats, cocoa butter |

Synthesis and Isotopic Labeling Strategies

Carbon-13 Incorporation Methods

Applications in Metabolic and Biochemical Research

Lipid Metabolism Tracing

(1,2-¹³C₂)tetradecanoic acid is widely used to study β-oxidation and lipoprotein metabolism. In vivo studies demonstrate its incorporation into very-low-density lipoprotein (VLDL) particles, with tracer-to-tracee ratios (TTR) quantified via GC-MS . For example, infused ¹³C-labeled myristate in humans reveals a plasma half-life of 2.1 hours, highlighting rapid turnover .

Membrane Protein Anchoring

Myristic acid’s role as a lipid anchor for proteins like Src kinases and recoverin is elucidated using isotopic analogs. The ¹³C label enables tracking of protein-myristate interactions via fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR) . Studies show that myristoylation enhances membrane binding by 20–40%, depending on protein structure .

Environmental and Analytical Applications

Per- and Polyfluoroalkyl Substance (PFAS) Analysis

(1,2-¹³C₂)tetradecanoic acid serves as an internal standard in PFAS quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods employ it to correct matrix effects in water and soil samples . For instance, a 2025 Agilent protocol achieved 95–105% recovery rates for perfluorotetradecanoic acid (PFTeDA) in wastewater using this standard .

Stable Isotope Probing in Ecosystems

In environmental microbiology, ¹³C-labeled fatty acids track microbial lipid assimilation. Soil incubations with (1,2-¹³C₂)tetradecanoic acid reveal 15–30% incorporation into Gram-positive bacterial membranes within 72 hours, assessed via phospholipid-derived fatty acid (PLFA) analysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume